molecular formula C19H17BrN2O4S B2567100 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-60-8

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2567100
CAS No.: 865248-60-8
M. Wt: 449.32
InChI Key: KZBCQDIAVGEKJC-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a unique substitution pattern. The compound features a benzo[d]thiazole core with a 6-methoxy group, an imino linkage substituted with a 2-bromobenzoyl moiety, and an ethyl acetate ester side chain.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-3-26-17(23)11-22-15-9-8-12(25-2)10-16(15)27-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCQDIAVGEKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antibacterial , antifungal , and anticancer agent. The benzothiazole core is known for its ability to interact with various biological targets, making it a valuable candidate in drug development.

Antibacterial and Antifungal Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism typically involves the inhibition of cell wall synthesis in bacteria and fungi, leading to cell death. Studies have shown that compounds similar to (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate effectively inhibit the growth of several pathogenic strains.

Anticancer Activity

In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. For instance, testing against the MCF-7 breast cancer cell line has revealed promising IC50 values, indicating significant cytotoxicity. The mechanism of action often involves interference with key signaling pathways essential for cancer cell survival and proliferation.

Biological Studies

This compound is utilized in biological assays to explore its effects on cellular pathways and molecular targets. It serves as a tool for understanding the underlying mechanisms of diseases and evaluating the efficacy of potential therapeutic agents.

Case Study: Mechanistic Insights

A study investigating the compound's effect on apoptosis pathways in cancer cells highlighted its ability to activate caspases, which are crucial for programmed cell death. This finding supports its potential as a therapeutic agent in oncology.

Chemical Research

The compound acts as a building block for synthesizing more complex molecules. It is employed in structure-activity relationship (SAR) studies to optimize the biological activity of related compounds.

Synthesis Applications

Researchers have explored its utility in developing new derivatives with enhanced pharmacological properties. The ability to modify the benzothiazole structure allows chemists to tailor compounds for specific therapeutic targets.

Industrial Applications

Beyond medicinal uses, this compound is investigated for potential applications in materials science and chemical processes. Its unique chemical properties may lead to innovations in developing new materials or catalysts.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits bacterial growth through cell wall disruption
AntifungalEffective against various fungal strains
AnticancerInduces apoptosis in cancer cells
Biological AssaysEvaluates effects on cellular pathways

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituents, synthesis, and physicochemical properties.

Substituent Variations on the Benzo[d]thiazole Ring

Compound Name 6-Position Substituent Imino Group Modification Ester Type Key Properties/Reactivity References
Target Compound (Z-configuration) Methoxy 2-Bromobenzoyl Ethyl High lipophilicity; potential halogen bonding
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate Cyanoacetate-indole conjugate Ethyl Planar indole moiety enables π-π interactions
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate Oxo group Benzyl Electron-withdrawing oxo group enhances electrophilicity
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3-yl)acetate hydrobromide Methoxy Unsubstituted imino (protonated) Methyl Hydrobromide salt improves solubility in polar solvents
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3-yl)acetate hydrobromide Methylthio Unsubstituted imino (protonated) Methyl Thioether group increases electronegativity
  • 6-Methoxy vs.
  • Imino Modifications: The 2-bromobenzoyl group in the target compound adds steric bulk and a halogen atom, which may improve binding affinity in biological systems compared to unsubstituted imino analogs .

Ester Group Influence

  • Ethyl vs.
  • Benzyl Esters : highlights benzyl esters, which are more lipophilic than alkyl esters, but the target compound’s ethyl group balances solubility and stability .

Research Findings and Limitations

  • Structural Insights: Crystallographic data for analogs (e.g., ) suggest that substituent positioning significantly impacts molecular packing and stability.
  • Gaps in Evidence : The evidence lacks explicit data on the target compound’s synthesis, biological activity, or Z/E isomerization kinetics. Further studies are needed to explore its pharmacokinetic and thermodynamic properties.

Biological Activity

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The unique structural features of this compound, including the thiazole ring and the bromobenzoyl moiety, suggest potential interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H16BrN2O3S
  • Molecular Weight : 404.30 g/mol
  • Functional Groups :
    • Benzothiazole ring
    • Bromobenzoyl group
    • Ethyl acetate moiety

Biological Activity Overview

Research on benzothiazole derivatives has shown promising results in various biological assays. The following sections detail specific activities associated with this compound.

Anticancer Activity

Benzothiazole derivatives often exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A431 and A549. The compound this compound is expected to follow this trend due to its structural components.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction, cell cycle arrest
B7A5491.5Inhibition of AKT and ERK pathways

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of a thiazole ring enhances the compound's ability to interact with microbial targets, potentially leading to effective antibacterial and antifungal activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. For example, compounds exhibiting similar structural motifs have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound demonstrated significant inhibition of cancer cell proliferation and anti-inflammatory effects ( ).
  • Mechanistic Insights : Research on related compounds has revealed that they can inhibit critical signaling pathways involved in cancer progression, such as the AKT and ERK pathways ( ). This insight provides a rationale for further exploration of this compound in cancer therapy.

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